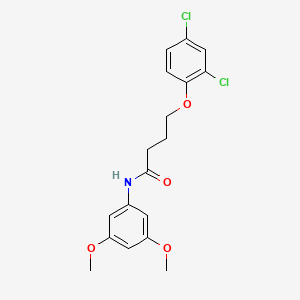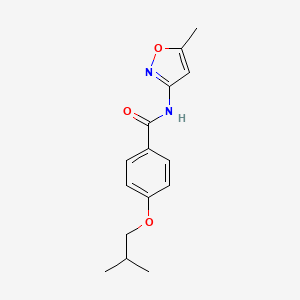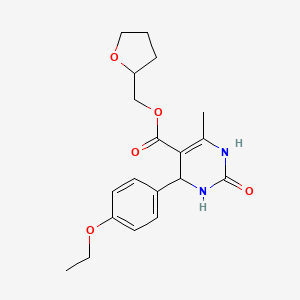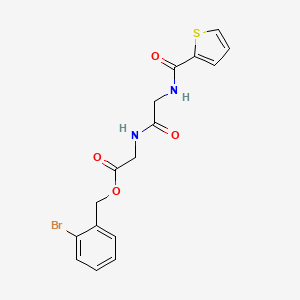![molecular formula C18H18INO3 B5234872 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid, also known as IBOPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. IBOPA is a derivative of 3-oxo-2,3-dihydrobenzofuran-5-carboxylic acid and is structurally similar to the non-steroidal anti-inflammatory drug, Ibuprofen.
Wirkmechanismus
The exact mechanism of action of 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response.
Biochemical and Physiological Effects:
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. It has also been reported to exhibit antitumor activity and to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is a relatively easy to synthesize compound and can be obtained in good yields. It is also stable under normal laboratory conditions, which makes it suitable for various experimental procedures. However, 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid is a relatively new compound, and its full range of biological activities and potential applications are yet to be fully understood.
Zukünftige Richtungen
There are several potential future directions for the research on 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid. One possible direction is the development of new drugs based on 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid for the treatment of various inflammatory diseases such as arthritis and inflammatory bowel disease. Another possible direction is the investigation of the antitumor activity of 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid and its potential use as an anticancer drug. Further studies are also needed to fully understand the mechanism of action of 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid and its potential applications in various fields such as biochemistry and drug discovery.
Synthesemethoden
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of 2-iodoaniline with 4-methylbenzyl bromide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through hydrolysis and decarboxylation of the intermediate product.
Wissenschaftliche Forschungsanwendungen
4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, which make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases. 4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid has also been shown to exhibit antitumor activity, which makes it a potential candidate for the development of new anticancer drugs.
Eigenschaften
IUPAC Name |
4-(2-iodoanilino)-3-[(4-methylphenyl)methyl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18INO3/c1-12-6-8-13(9-7-12)10-14(11-17(21)22)18(23)20-16-5-3-2-4-15(16)19/h2-9,14H,10-11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLKFOYKFKRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5469563 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5234804.png)

![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)

![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)


![4-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5234871.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)